molecular formula C17H15F3N2O B2787087 N-((5-cyclopropylpyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide CAS No. 2034569-06-5

N-((5-cyclopropylpyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide

Cat. No. B2787087
CAS RN: 2034569-06-5
M. Wt: 320.315
InChI Key: BVTMPPWCPGNWHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((5-cyclopropylpyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide, commonly known as CTB or CTB-001, is a small molecule drug that has shown potential in the treatment of various neurological disorders. CTB-001 belongs to the class of benzamide compounds and has been found to exhibit high affinity and selectivity for the sigma-1 receptor.

Mechanism of Action

CTB-001 exerts its pharmacological effects by binding to the sigma-1 receptor, a transmembrane protein that is widely distributed in the central nervous system. The sigma-1 receptor has been implicated in various cellular processes such as calcium signaling, protein synthesis, and cell survival. CTB-001 binding to the sigma-1 receptor modulates these processes, leading to its neuroprotective and anti-inflammatory effects.
Biochemical and physiological effects:
CTB-001 has been found to exhibit various biochemical and physiological effects in preclinical studies. CTB-001 has been shown to reduce oxidative stress, inhibit apoptosis, and enhance neurotrophic factor expression. Additionally, CTB-001 has been found to improve mitochondrial function, reduce amyloid beta accumulation, and modulate neurotransmitter release.

Advantages and Limitations for Lab Experiments

CTB-001 has several advantages for laboratory experiments. It is a small molecule drug that can be easily synthesized and modified. CTB-001 has high affinity and selectivity for the sigma-1 receptor, making it an ideal tool for studying the role of the sigma-1 receptor in various cellular processes. However, CTB-001 has some limitations, including its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.

Future Directions

CTB-001 has shown promise in preclinical studies for its potential therapeutic applications in various neurological disorders. Future research should focus on further elucidating the mechanism of action of CTB-001 and its effects on various cellular processes. Additionally, clinical trials are needed to evaluate the safety and efficacy of CTB-001 in humans. Finally, the development of more potent and selective sigma-1 receptor ligands could lead to the discovery of novel therapeutic agents for the treatment of neurological disorders.

Synthesis Methods

The synthesis of CTB-001 involves a multi-step process starting with the reaction of 5-cyclopropylpyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-(trifluoromethyl)benzylamine to yield the final product, CTB-001.

Scientific Research Applications

CTB-001 has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. In preclinical studies, CTB-001 has been found to exhibit neuroprotective effects, reduce neuroinflammation, and improve cognitive function.

properties

IUPAC Name

N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O/c18-17(19,20)15-4-2-1-3-14(15)16(23)22-9-11-7-13(10-21-8-11)12-5-6-12/h1-4,7-8,10,12H,5-6,9H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVTMPPWCPGNWHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=CC(=C2)CNC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(trifluoromethyl)benzamide

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